Resminostat hydrochloride was initially developed by Takeda Pharmaceutical Company and is currently under investigation by 4SC AG. It has been designated as an orphan drug by the United States Food and Drug Administration for the treatment of hepatocellular carcinoma. The compound falls under the category of antineoplastic agents due to its ability to inhibit tumor growth through modulation of gene expression .
The synthesis of resminostat hydrochloride involves several key steps that typically include the formation of the core structure followed by functionalization to introduce specific groups that enhance its biological activity. The detailed synthetic pathway has not been extensively published in open literature, but it generally follows a multi-step organic synthesis approach involving:
These steps require precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .
Resminostat hydrochloride has a molecular formula of with a molecular weight of approximately 349.41 g/mol . Its structure can be described as follows:
The compound features a complex arrangement with multiple functional groups that contribute to its activity as an HDAC inhibitor .
Resminostat hydrochloride primarily functions through its interaction with histone deacetylases. The mechanism involves:
The compound has shown selectivity towards class I, IIb, and IV HDACs, particularly HDAC6, which plays a significant role in tumor progression and metastasis .
The mechanism by which resminostat hydrochloride exerts its antineoplastic effects involves several biochemical pathways:
Resminostat hydrochloride exhibits several notable physical and chemical properties:
The compound's properties facilitate its use in pharmaceutical formulations aimed at treating various cancers .
Resminostat hydrochloride is primarily investigated for its applications in oncology:
CAS No.: 143545-90-8
CAS No.: 9056-36-4
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8